3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole
Description
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methylindole |
InChI |
InChI=1S/C13H15N3/c1-16-9-10(8-13-14-6-7-15-13)11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,14,15) |
InChI Key |
OPJPDQSQICYHHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC3=NCCN3 |
Origin of Product |
United States |
Preparation Methods
Indole Core Construction via Fischer Methodology
The Fischer indole synthesis remains a cornerstone for constructing the 1-methyl-1H-indole scaffold. Starting from phenylhydrazine and methyl-substituted ketones (e.g., 2-bromoacetophenone), cyclization under acidic conditions (e.g., polyphosphoric acid or HCl/EtOH) yields 1-methyl-1H-indole derivatives. For instance, 1-methyl-1H-indole-3-carbaldehyde is a common intermediate.
Key Reaction Conditions :
Direct Alkylation of Preformed Imidazoline with Indole Derivatives
Nucleophilic Substitution at C-3
Pre-synthesized imidazoline derivatives (e.g., 4,5-dihydro-1H-imidazole-2-methanol) undergo alkylation with 1-methyl-1H-indole-3-methyl halides. This two-step process involves:
-
Halogenation : Treatment of 1-methyl-1H-indole-3-methanol with thionyl chloride (SOCl₂) or PBr₃ to form 3-(chloromethyl)-1-methyl-1H-indole.
-
Alkylation : Reaction with imidazoline in the presence of a base (e.g., K₂CO₃) in DMF or DMSO.
Critical Parameters :
Palladium-Catalyzed Cross-Coupling Strategies
Heck Reaction for Vinylimidazoline Coupling
A Heck coupling approach enables the introduction of imidazoline-containing vinyl groups to the indole nucleus. For example, 3-bromo-1-methyl-1H-indole reacts with vinylimidazoline derivatives using Pd(OAc)₂ and tri-o-tolylphosphine as a catalytic system.
Advantages :
-
Regioselectivity : High C-3 specificity.
-
Limitations : Requires stringent purification of intermediates (e.g., 5-bromo-1-methyl-1H-indole) to prevent catalyst poisoning.
Representative Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Tri-o-tolylphosphine |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 55–75% |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for imidazoline formation. A one-pot protocol involves heating 1-methyl-1H-indole-3-carbaldehyde with ethylenediamine and ammonium acetate in acetic acid under microwave conditions (300 W, 120°C).
Benefits :
Solid-Phase Synthesis Using Ionic Liquid Catalysts
Eco-Friendly Methylation and Cyclization
Ionic liquids (e.g., [Bmim]OH) catalyze both indole methylation and subsequent imidazoline cyclization. In a representative procedure, 1H-indole reacts with dimethyl carbonate (DMC) under reflux, followed by ethylenediamine addition.
Key Features :
-
Catalyst Efficiency : [Bmim]OH enables >90% conversion.
-
Solvent-Free Conditions : Minimizes waste.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Fischer + Imidazoline | 45–65 | 8–24 h | Moderate | High (acid waste) |
| Direct Alkylation | 50–70 | 6–12 h | High | Moderate |
| Pd-Catalyzed Coupling | 55–75 | 12–18 h | Low | High (heavy metals) |
| Microwave | 70–80 | 0.5–1 h | High | Low |
| Ionic Liquid | 65–75 | 4–8 h | High | Low |
Chemical Reactions Analysis
Types of Reactions
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole or indole rings, often using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated reagents, basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the imidazole ring often exhibit significant antimicrobial properties. For instance, derivatives similar to 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole have shown effectiveness against various bacterial strains. In vitro studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as new antimicrobial agents .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets implicated in cancer progression. Studies have explored its efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, derivatives of similar structure have been tested against triple-negative breast cancer cells, demonstrating significant reductions in cell viability .
Neurological Effects
Compounds related to this indole-imidazole hybrid have been investigated for their neuroprotective effects. Preliminary studies suggest that they may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .
Enzyme Inhibition
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which play critical roles in cellular signaling and metabolism .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
Organic Electronics
Due to its unique electronic properties, compounds like 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole are being investigated for use in organic electronic devices. Their ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Tested against E. coli and S. aureus | Showed MIC values comparable to standard antibiotics |
| Cancer Cell Line Study | Triple-negative breast cancer | Reduced cell viability by 55% at 10 µM concentration |
| Neuroprotective Effects | Modulation of neurotransmitter systems | Potential therapeutic effects in neurodegenerative models |
Mechanism of Action
The mechanism of action of 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The compound can also interact with receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Selectivity for Target Receptors: BU99008 exhibits >100-fold selectivity for I₂ binding sites over α₂-adrenoceptors, unlike BRL44408, which targets α₂A-adrenoceptors . The 4,5-dihydroimidazole moiety in BU99008 is critical for I₂ affinity, whereas fully aromatic imidazoles (e.g., 4,5-diphenyl derivatives) show divergent activities, often with lower potency .
Biological Efficacy :
- BU99008 has been validated in both in vitro (rat brain membranes) and in vivo (rhesus monkey PET) models, achieving high brain penetration and specific binding .
- In contrast, diphenylimidazole-indole hybrids (e.g., 1a-1d) showed minimal antimicrobial activity, except for 1c, which had moderate effects against S. aureus .
Synthetic Complexity :
- BU99008’s synthesis likely involves multi-step reactions with purification challenges due to its polar imidazoline group. Comparatively, diphenylimidazole derivatives are synthesized via one-pot microwave-assisted methods, improving yield and scalability .
Research Findings and Clinical Relevance
BU99008 in Neuroimaging :
- In rhesus monkeys, ¹¹C-BU99008 demonstrated rapid brain uptake (peak at 5–8 minutes) and specific binding to I₂ sites in regions like the striatum and cortex .
- This ligand is being explored for studying glial activation in Alzheimer’s disease, where I₂ receptors are upregulated in reactive astrocytes .
- Anti-trypanosomal diimidazoline amides (e.g., compound 6 in ) require further optimization to reduce cytotoxicity while maintaining efficacy.
Biological Activity
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole, also known as CID 19853, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and sources.
Chemical Structure and Properties
The molecular formula of 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole is with a molecular weight of approximately 199.25 g/mol. The compound features an indole core substituted with a 4,5-dihydro-1H-imidazole moiety, which is key to its biological interactions.
Anticancer Activity
Research has indicated that compounds containing the imidazole ring exhibit promising anticancer properties. For instance, derivatives related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. One study highlighted that certain imidazole-based compounds demonstrated significant inhibition of cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 μM . This suggests that 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole may also possess similar anticancer efficacy.
The mechanism by which imidazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds similar to 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole have shown the ability to activate caspases, leading to programmed cell death . This apoptotic effect is crucial for developing effective cancer therapies.
Case Studies and Experimental Data
Several studies have focused on the synthesis and evaluation of imidazole-containing compounds:
- Cytotoxic Evaluation : A study synthesized a series of imidazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings suggested a structure-activity relationship where specific substitutions enhanced biological activity .
- Cardiovascular Effects : Other research explored the cardiovascular effects of related compounds, noting their potential as antihypertensive agents by interacting with imidazoline binding sites .
- Induction of Apoptosis : In vitro experiments demonstrated that specific derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Summary of Biological Activities
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole | Anticancer | TBD | Apoptosis induction |
| Related Imidazole Derivative A | Anticancer | 2.38 | Caspase activation |
| Related Imidazole Derivative B | Antihypertensive | TBD | Interaction with IBS |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole?
- Methodology : The compound is typically synthesized via one-pot condensation reactions. A microwave-assisted, solvent-free approach using Amberlyst A-15 as a catalyst has been reported to enhance reaction efficiency. This method involves reacting 1H-indole-3-carbaldehyde with benzil, ammonium acetate, and a catalyst under controlled microwave conditions .
- Key Considerations : Solvent-free conditions reduce purification complexity, while microwave irradiation accelerates reaction kinetics. Amberlyst A-15, a solid acid catalyst, improves regioselectivity and minimizes byproducts .
Q. How is spectroscopic characterization (e.g., NMR, FTIR) performed for this compound?
- Methodology :
- 1H NMR : DMSO-d6 is used as a solvent to resolve indole NH protons (δ ~11.75 ppm) and aromatic protons (δ 6.2–8.5 ppm). Methyl groups on the imidazole ring appear as singlets (δ ~3.12 ppm) .
- FTIR : Key peaks include N-H stretching (~3418 cm⁻¹ for indole), C=N imidazole ring vibrations (~1625 cm⁻¹), and aromatic C=C bending (~1440–1495 cm⁻¹) .
- Validation : HRMS (+ESI) confirms molecular weight (e.g., m/z 425.515 calculated vs. 425.524 observed) .
Q. What in vitro biological screening methods are used to evaluate its bioactivity?
- Methods :
- Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are determined for active derivatives .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Inactive derivatives (e.g., low MIC or IC50) are structurally analyzed to identify non-active pharmacophores .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of imidazole-indole hybrids?
- Methodology :
- Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize variables (e.g., catalyst loading, microwave power, reaction time). Computational tools like ICReDD integrate quantum chemical calculations to predict optimal conditions .
- Catalyst Screening : Compare Amberlyst A-15 with alternatives (e.g., Fe3O4 nanoparticles) to enhance recyclability and reduce side reactions .
Q. How to address discrepancies in biological activity data across structural analogs?
- Analysis :
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with bioactivity. For example, compound 1c (with a 4-methylphenyl group) showed higher antifungal activity than unsubstituted analogs, suggesting steric and electronic tuning is critical .
- Crystallography : Single-crystal X-ray data (e.g., Penthala et al., 2009) can reveal conformational preferences impacting receptor binding .
Q. What computational approaches aid in designing novel derivatives with enhanced activity?
- Methods :
- Docking Studies : Use AutoDock Vina to model interactions with targets like fungal CYP51 or bacterial DNA gyrase. Focus on hydrogen bonding with imidazole NH and hydrophobic interactions with the indole ring .
- QSAR Modeling : Train models on datasets of MIC/IC50 values to predict activity for virtual libraries. Descriptors like logP, polar surface area, and H-bond donors are critical for permeability optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
